1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine
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Overview
Description
1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiomorpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple heterocyclic rings in its structure suggests a wide range of biological activities.
Preparation Methods
The synthesis of 1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine typically involves multi-step organic reactionsKey steps may involve cyclization, amination, and functional group transformations under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to streamline the process .
Chemical Reactions Analysis
1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially affecting its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with different biological activities. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(6-Thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine can be compared with other piperidine and pyridazine derivatives:
Piperidine derivatives: These compounds often exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Pyridazine derivatives: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with this compound. The uniqueness of this compound lies in its combined structural features, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
1-(6-thiomorpholin-4-ylpyridazin-3-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5S/c14-11-3-5-17(6-4-11)12-1-2-13(16-15-12)18-7-9-19-10-8-18/h1-2,11H,3-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHQJANEUGIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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